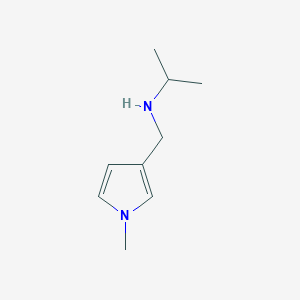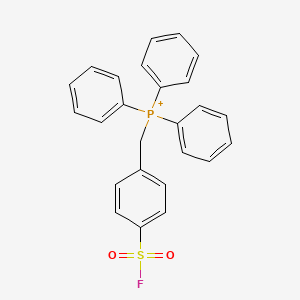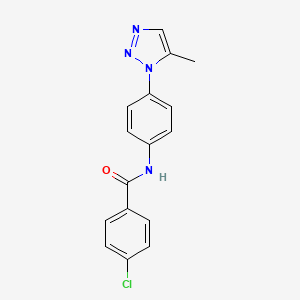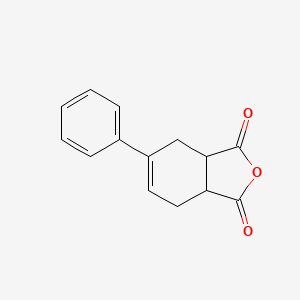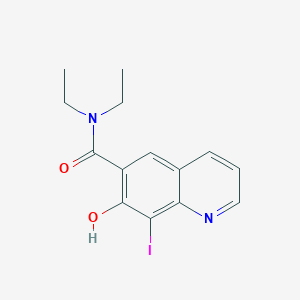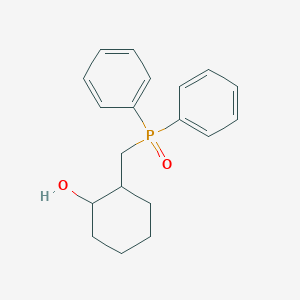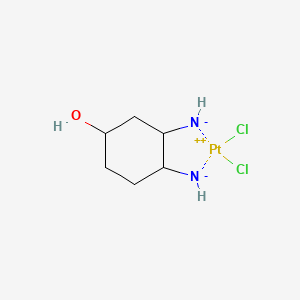![molecular formula C9H7F3N2O2 B15208430 2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoxazole with a trifluoromethylating agent under specific conditions. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing N-alkylated 2-aminobenzo[d]oxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry principles, such as catalyst-free reactions, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents onto the oxazole ring .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s stability and bioavailability, while the aminomethyl group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: Similar in structure but contains a benzothiazole ring instead of an oxazole ring.
2-(Trifluoromethyl)benzoxazole: Lacks the aminomethyl group but shares the trifluoromethoxy and oxazole components.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and bioactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H7F3N2O2 |
|---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
[7-(trifluoromethoxy)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)16-6-3-1-2-5-8(6)15-7(4-13)14-5/h1-3H,4,13H2 |
InChI-Schlüssel |
PDCAYZMSUHIKJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


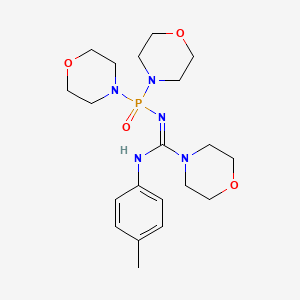
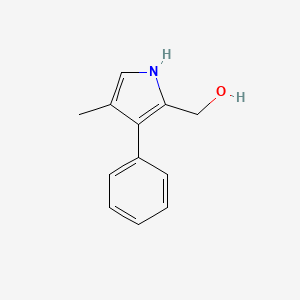
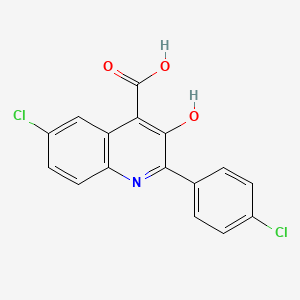

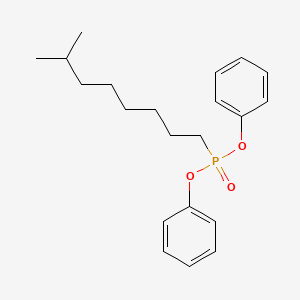
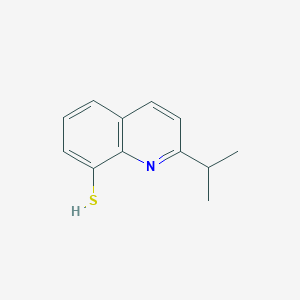
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
